Benzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-

Drug-likeness Physicochemical properties Lipophilicity

Sourcing a high-purity sulfonamide scaffold for medicinal chemistry can be challenging, often leading to project delays. Our 4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide (CAS 26165-69-5) serves as a validated, multi-gram available building block for synthesizing potent, isoform-selective hCA IX/XII inhibitors. - Enables synthesis of derivatives with subnanomolar Ki against hCA IX/XII and antimycobacterial MICs of 0.4-12.5 µg/mL. - The unsubstituted sulfonamide allows rapid N-functionalization, while a LogP of 2.59 ensures favorable permeability without the need for prodrug strategies. - In stock with a purity of ≥98%, ready for immediate shipment in 1 mg, 5 mg, or bulk quantities, supporting both early-stage SAR and lead optimization campaigns.

Molecular Formula C12H14N2O2S
Molecular Weight 250.32 g/mol
CAS No. 26165-69-5
Cat. No. B188352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, p-(2,5-dimethylpyrrol-1-yl)-
CAS26165-69-5
Molecular FormulaC12H14N2O2S
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C12H14N2O2S/c1-9-3-4-10(2)14(9)11-5-7-12(8-6-11)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16)
InChIKeySTHWURXTZRCILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide Overview


4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide (CAS: 26165-69-5), also known as 2,5-Dimethyl-1-(4-sulfamoylphenyl)pyrrole, is a heteroaromatic sulfonamide derivative that combines a benzenesulfonamide pharmacophore with a 2,5-dimethylpyrrole moiety . This compound is recognized primarily as a versatile synthetic intermediate and building block in medicinal chemistry, with demonstrated utility in the synthesis of antimycobacterial agents, carbonic anhydrase inhibitors, and anti-HIV compounds [1][2]. The presence of the unsubstituted sulfonamide group enables further functionalization via N-alkylation, acylation, or sulfonylation, distinguishing it from analogs that lack this reactive handle .

Bifunctional scaffold
Combines sulfonamide hydrogen-bonding group with electron-rich 2,5-dimethylpyrrole for dual reactivity
Derivatization handle
Unsubstituted sulfonamide enables N-alkylation, acylation or sulfonylation for SAR expansion
Hydrophobic binding motif
2,5-Dimethylpyrrole moiety supports engagement of hydrophobic pockets in target isoforms

4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide: Irreplaceable Scaffold


Generic substitution fails for 4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide due to its unique bifunctional architecture that integrates a sulfonamide hydrogen-bonding group with an electron-rich, substitution-accessible pyrrole ring . Simple benzenesulfonamides (e.g., sulfanilamide) lack the 2,5-dimethylpyrrole moiety, which is critical for engaging hydrophobic binding pockets in carbonic anhydrase isoforms [1] and for enabling Paal-Knorr–type diversification into more complex bioactive scaffolds [2]. Conversely, 2,5-dimethylpyrrole analogs without the para-sulfonamide group forfeit the ability to coordinate the catalytic zinc ion in carbonic anhydrases, a requirement for potent isoform inhibition [1]. This exact combination of structural features is required for the compound's role as a validated precursor to both antimycobacterial N'-phenyl derivatives (6a-e series) [2] and selective hCA IX/XII inhibitors [1].

Generic benzenesulfonamide mismatch
Simple benzenesulfonamides (e.g., sulfanilamide) lack the 2,5-dimethylpyrrole ring needed for hydrophobic pocket interaction and downstream diversification
Pyrrole-only analog limitation
2,5-Dimethylpyrrole without the para-sulfonamide group cannot coordinate the catalytic zinc ion in carbonic anhydrases, losing target engagement potential
Reactivity profile shift
Substitution at the sulfonamide nitrogen or pyrrole ring before intended functionalization may block the reactive handle required for N'-phenyl derivatization

4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide Differentiation Evidence


LogP and TPSA Differentiation

4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide exhibits a calculated LogP of 2.59, which is significantly higher than unsubstituted benzenesulfonamide (LogP ~0.31) and closer to that of orally bioavailable drug candidates . This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 73.47 Ų, places the compound in a favorable region for blood-brain barrier penetration and oral absorption .

Lipophilicity profile
Data to verify
Calculated LogP 2.59 (unsubstituted ~0.31)
Supports membrane permeability screening
In silico estimate; experimental logD recommendation
Drug-likeness Physicochemical properties Lipophilicity

Antimycobacterial Potency of N'-Phenyl Derivatives

When 4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide is used as the core scaffold to synthesize N'-phenylbenzenesulfonamide derivatives (series 6a-e), the resulting compounds exhibit potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv [1]. Across the series, minimum inhibitory concentrations (MICs) ranged from 0.4 to 12.5 µg/mL, with the most active derivative (6a) achieving an MIC of 0.4 µg/mL [1]. In contrast, the parent unsubstituted benzenesulfonamide shows no appreciable activity at concentrations below 50 µg/mL [1].

Antimycobacterial activity
Class-level inference
Derivative MIC 0.4–12.5 µg/mL (parent >50 µg/mL)
Supports antimycobacterial SAR studies
Activity resides in N'-phenyl derivatives; scaffold required
Antitubercular Antimycobacterial Infectious disease

Selective hCA IX/XII Inhibition

Derivatives incorporating the 4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide scaffold, specifically compounds 16, 18, and 20–24 from Ghorab et al. (2014), demonstrate potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms hCA IX and XII, with Ki values in the nanomolar to subnanomolar range [1]. In contrast, acetazolamide, a clinically used non-selective sulfonamide CA inhibitor, inhibits hCA IX and XII with Ki values of 25 nM and 5.7 nM, respectively, but also strongly inhibits off-target cytosolic isoforms hCA I (Ki 250 nM) and hCA II (Ki 12 nM) [2].

hCA IX/XII selectivity
Class-level inference
Derivative Ki <10 nM (vs acetazolamide 25/5.7 nM)
Supports isoform-selectivity research
Off-target cytosolic isoform inhibition context
Carbonic anhydrase inhibition Cancer therapeutics Tumor-associated isoforms

gp41-Targeted Anti-HIV-1 Activity

N-(4-Carboxy-3-hydroxy)phenyl-2,5-dimethylpyrrole (NB-2) and related N-carboxyphenylpyrrole derivatives, which share the 2,5-dimethylpyrrole-benzenesulfonamide core architecture, exhibit anti-HIV-1 activity at micromolar concentrations by disrupting gp41 six-helix bundle formation . Eleven compounds from this series showed promising antiviral activity (EC₅₀ range: 5–50 µM) in cell-based HIV-1 replication assays . Simple pyrrole analogs lacking the benzenesulfonamide or carboxyl functionalities are inactive (EC₅₀ > 200 µM), confirming the essential role of the sulfonamide-linked aryl group .

HIV-1 gp41 inhibition
Class-level inference
Derivative EC₅₀ 5–50 µM (simple pyrroles >200 µM)
Supports HIV fusion inhibitor research
Micromolar potency; further optimization expected
HIV fusion inhibitors gp41 six-helix bundle Antiviral

4-(2,5-Dimethylpyrrol-1-yl)benzenesulfonamide Application Scenarios


Synthesis of Selective hCA IX/XII Inhibitors for Cancer

Procure this compound when initiating a medicinal chemistry campaign targeting tumor-associated carbonic anhydrase isoforms hCA IX and XII. The 2,5-dimethylpyrrole-benzenesulfonamide scaffold, as demonstrated in derivatives 16, 18, and 20–24, yields Ki values in the subnanomolar range for hCA IX/XII while sparing off-target cytosolic isoforms [1]. This selectivity profile is essential for minimizing the diuretic and metabolic side effects associated with non-selective CA inhibitors like acetazolamide [1].

Anti-TB Scaffold: N'-Phenylbenzenesulfonamide Derivatives

Use 4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide as a starting material to synthesize N'-phenylbenzenesulfonamide derivatives (series 6a-e) with validated in vitro antimycobacterial activity (MIC 0.4–12.5 µg/mL) against Mycobacterium tuberculosis H37Rv [2]. The unsubstituted sulfonamide group provides a reactive site for introducing diverse N'-aryl/heteroaryl moieties, enabling rapid structure-activity relationship (SAR) exploration [2].

gp41 Six-Helix Bundle Disruption for HIV Inhibition

Employ this compound in the design and synthesis of N-carboxyphenylpyrrole derivatives targeting the HIV-1 gp41 six-helix bundle. The 2,5-dimethylpyrrole-benzenesulfonamide core is essential for maintaining micromolar antiviral activity (EC₅₀ 5–50 µM) and can be further functionalized at the sulfonamide nitrogen or pyrrole 3-position to improve potency and metabolic stability .

Membrane Permeability Enhancement in Sulfonamides

Select 4-(2,5-dimethylpyrrol-1-yl)benzenesulfonamide over simpler benzenesulfonamide analogs when improved membrane permeability is required. With a calculated LogP of 2.59 and TPSA of 73.47 Ų, this compound resides in a favorable region for oral bioavailability and blood-brain barrier penetration, reducing the need for prodrug strategies or formulation excipients in cellular and in vivo assays .

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform-selectivity studies
Isoform-selectivity assay context
hCA IX/XII vs. off-target isoform endpoints
Antimycobacterial scaffold SAR
Scaffold-derivatization access
MIC endpoint context in M. tuberculosis H37Rv
HIV-1 gp41 fusion inhibitor research
Scaffold-based chemotype exploration
EC₅₀ endpoint context in cell-based assays
Membrane permeability optimization
Calculated LogP/TPSA property context
In vitro permeability assay correlation
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